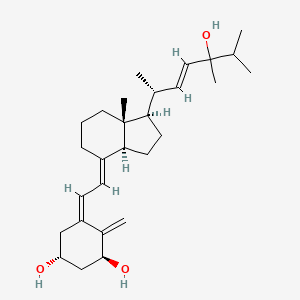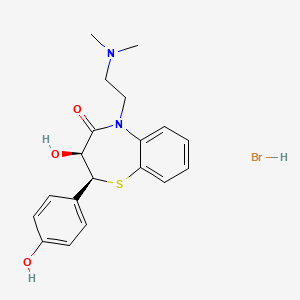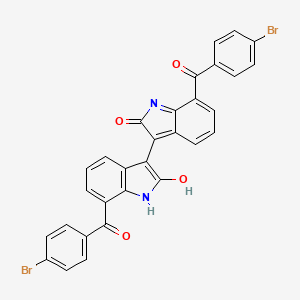
7,7'-Bis(4-bromobenzoyl) Isoindigo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoindigo derivatives, including 7,7'-Bis(4-bromobenzoyl) Isoindigo, involves strategies that enable the incorporation of electron-withdrawing or donating groups to modify the electronic properties of the compound. A common approach for synthesizing such derivatives involves bromination reactions that introduce bromo groups, which can further participate in cross-coupling reactions to introduce various functional groups. While specific synthesis routes for 7,7'-Bis(4-bromobenzoyl) Isoindigo are not detailed in the literature provided, the synthesis of related bisbenzothiadiazole and bromobenzo derivatives highlights the general methodologies employed in creating these complex organic structures, involving steps such as halogenation, arylation, and palladium-catalyzed cross-coupling reactions (Anant, Lucas, & Jacob, 2008).
Molecular Structure Analysis
The molecular structure of isoindigo derivatives is characterized by the presence of a conjugated system, which is essential for their electronic properties. The introduction of bromo groups and other substituents influences the molecular geometry and electronic distribution, affecting the compound's reactivity and its physical and chemical properties. X-ray crystallography and computational methods such as ab initio calculations are commonly used to study these structures, providing insights into the effects of substitution on the compound's stability and reactivity (Chmovzh et al., 2023).
Chemical Reactions and Properties
Isoindigo derivatives undergo various chemical reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and halogenation. The presence of bromo groups makes them suitable for further functionalization through reactions such as Suzuki-Miyaura cross-coupling, enabling the synthesis of a wide range of derivatives with tailored electronic properties. These reactions are crucial for modifying the compound for specific applications, such as in organic electronics or photovoltaic materials (Chmovzh et al., 2022).
Applications De Recherche Scientifique
Organic Electronics and Photovoltaics
- Isoindigo derivatives, including those related to 7,7'-Bis(4-bromobenzoyl) Isoindigo, have been extensively studied for their application in organic electronics due to their excellent electron-accepting properties. These compounds are integral in the development of high-performance conjugated polymers for organic photovoltaic (OPV) devices, offering a pathway to enhance power conversion efficiencies through molecular engineering (Yang et al., 2014). Similarly, the incorporation of isoindigo units in donor-acceptor type polymers has been shown to significantly improve optoelectronic properties, making them suitable for use in organic field-effect transistors (OFETs) and OPVs (Gu et al., 2018).
Polymer Synthesis
- The structural modification of isoindigo, including bromination, has been explored to synthesize novel polymeric materials with desirable properties such as enhanced thermal stability and electrochromic behavior. These materials exhibit potential for various applications, including flexible electronics and NIR displays (Run-xiong, 2009).
Materials Chemistry
- Research into isoindigo and its derivatives, including 7,7'-Bis(4-bromobenzoyl) Isoindigo, has shown their versatility in materials chemistry. These compounds are used in the creation of dyes, sensors, and as components in lithium-ion batteries. Their unique electronic properties facilitate the development of advanced materials for OFET and OLED technologies. Furthermore, isoindigo-based polymers have been investigated for their potential in photothermal cancer therapy, highlighting the wide-ranging applications of these molecules in materials science (Bogdanov & Mironov, 2021).
Propriétés
IUPAC Name |
7-(4-bromobenzoyl)-3-[7-(4-bromobenzoyl)-2-hydroxy-1H-indol-3-yl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16Br2N2O4/c31-17-11-7-15(8-12-17)27(35)21-5-1-3-19-23(29(37)33-25(19)21)24-20-4-2-6-22(26(20)34-30(24)38)28(36)16-9-13-18(32)14-10-16/h1-14,33,37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRUTQTTYUEFHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=C(NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7'-Bis(4-bromobenzoyl) Isoindigo | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

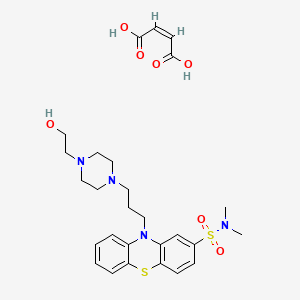
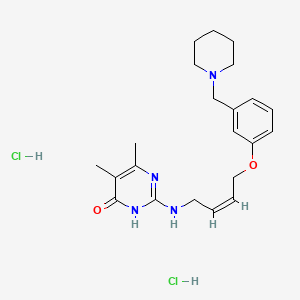
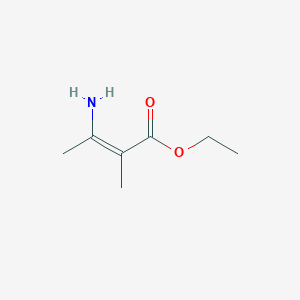
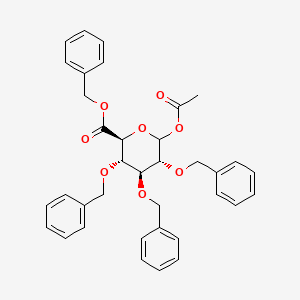
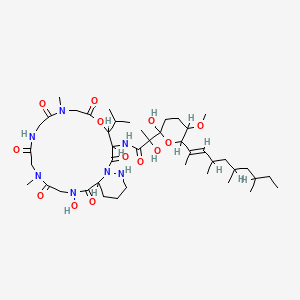
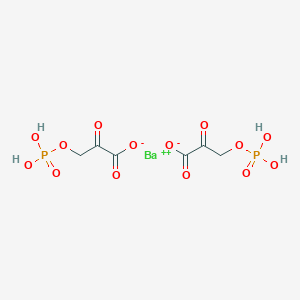
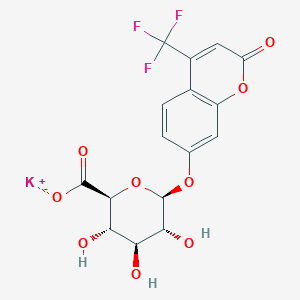

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
